molecular formula C19H40N2S B14520892 N-Dodecyl-N'-(4-methylpentan-2-yl)thiourea CAS No. 62552-11-8

N-Dodecyl-N'-(4-methylpentan-2-yl)thiourea

Cat. No.: B14520892
CAS No.: 62552-11-8
M. Wt: 328.6 g/mol
InChI Key: LOYBBJKEDWCRIA-UHFFFAOYSA-N
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Description

N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents This particular compound features a dodecyl group (a twelve-carbon alkyl chain) and a 4-methylpentan-2-yl group attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea typically involves the reaction of dodecylamine with 4-methylpentan-2-isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

Dodecylamine+4-Methylpentan-2-isothiocyanateN-Dodecyl-N’-(4-methylpentan-2-yl)thiourea\text{Dodecylamine} + \text{4-Methylpentan-2-isothiocyanate} \rightarrow \text{N-Dodecyl-N'-(4-methylpentan-2-yl)thiourea} Dodecylamine+4-Methylpentan-2-isothiocyanate→N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea

The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea may involve larger-scale reactions using similar starting materials. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the reagents used.

Scientific Research Applications

N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. The dodecyl and 4-methylpentan-2-yl groups contribute to the compound’s hydrophobicity, influencing its interactions with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea can be compared with other thiourea derivatives, such as:

    N-Phenyl-N’-(4-methylpentan-2-yl)thiourea: Similar structure but with a phenyl group instead of a dodecyl group.

    N-Dodecyl-N’-(2-methylpropyl)thiourea: Similar structure but with a 2-methylpropyl group instead of a 4-methylpentan-2-yl group.

    N-Dodecyl-N’-(2-ethylhexyl)thiourea: Similar structure but with a 2-ethylhexyl group instead of a 4-methylpentan-2-yl group.

The uniqueness of N-Dodecyl-N’-(4-methylpentan-2-yl)thiourea lies in its specific combination of alkyl groups, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

CAS No.

62552-11-8

Molecular Formula

C19H40N2S

Molecular Weight

328.6 g/mol

IUPAC Name

1-dodecyl-3-(4-methylpentan-2-yl)thiourea

InChI

InChI=1S/C19H40N2S/c1-5-6-7-8-9-10-11-12-13-14-15-20-19(22)21-18(4)16-17(2)3/h17-18H,5-16H2,1-4H3,(H2,20,21,22)

InChI Key

LOYBBJKEDWCRIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)NC(C)CC(C)C

Origin of Product

United States

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